4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol
Description
Properties
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Williamson Ether Synthesis
Williamson etherification remains the most widely applied method for constructing aryl ether bonds. For 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol, this approach involves:
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Synthesis of 4-Phenoxyphenol :
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Introduction of the Pyridinyloxypropoxy Side Chain :
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Intermediate Preparation : 2-Pyridinol is reacted with epichlorohydrin to form 2-(2-pyridinyloxy)propylene oxide, which is subsequently brominated.
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Coupling Reaction : The epoxy intermediate undergoes nucleophilic attack by 4-phenoxyphenol in a polar aprotic solvent (e.g., DMF) with NaH as a base.
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Ullmann-Type Coupling
Ullmann condensation offers an alternative route for forming diaryl ethers, particularly useful for sterically hindered substrates. A modified protocol for the target compound involves:
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Catalytic System : CuI/1,10-phenanthroline in DMSO at 120°C.
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Substrates : 4-Bromophenol and 2-(2-pyridinyloxy)propoxybenzene boronic acid.
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Yield : ~78% (literature average for analogous reactions).
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Recent patents highlight the advantages of pipeline reactors for large-scale synthesis of phenolic ethers:
Table 1: Comparative Performance of Batch vs. Continuous-Flow Synthesis
| Parameter | Batch Reactor (Traditional) | Pipeline Reactor (Ultrasonic) |
|---|---|---|
| Reaction Time (h) | 6–8 | 1.5–2 |
| Yield (%) | 84 | 95.7–97.4 |
| Impurity A Content (%) | 11 | 1.9–2.5 |
| Energy Consumption (kWh) | 320 | 190 |
Procedure :
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Material Preparation :
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Stream A : 4-Phenoxyphenol precursor (KOH, phenol, toluene) heated to 170°C.
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Stream B : 2-(2-Pyridinyloxy)propyl bromide dissolved in phenol.
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Continuous Reaction : Co-pumping Streams A and B into a sonicated reactor at 630–660 kg/h (A) and 310–350 kg/h (B).
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Post-Processing : Acidification, toluene extraction, and vacuum distillation yield the crude product with 96.1–97.2% purity.
Solvent and Stoichiometric Optimization
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Toluene Recovery : Integrated solvent recycling reduces waste generation by 30%.
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Stoichiometric Ratios :
Analytical Characterization and Quality Control
Purity Assessment
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HPLC Analysis :
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Spectroscopic Data :
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¹H NMR (400 MHz, CDCl3) : δ 8.15 (d, J=5.2 Hz, 2H, Py-H), 6.85–7.05 (m, 8H, Ar-H), 4.15 (t, J=6.4 Hz, 2H, OCH2), 3.95 (m, 1H, CH2CH2O).
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IR (KBr) : 1245 cm⁻¹ (C-O-C asym stretch), 3350 cm⁻¹ (phenolic -OH).
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Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol involves its interaction with specific molecular targets and pathways. As a metabolite of Pyriproxyfen, it is believed to interfere with the hormonal regulation of growth and development in arthropods . The compound binds to juvenile hormone receptors, disrupting normal development and leading to mortality .
Comparison with Similar Compounds
Pyridine vs. Imidazole/Ketone Groups
The pyridine ring in the target compound distinguishes it from Ciproxifan (), which contains an imidazole and cyclopropyl ketone. Pyridine’s electron-deficient aromatic system may enhance π-π stacking in pesticidal target proteins, whereas Ciproxifan’s imidazole contributes to histamine H₃ receptor antagonism via hydrogen bonding .
Ether Linkages vs. Carboxylic Acid/Amide Groups
This structural difference underpins Bezafibrate’s hypolipidemic action via PPAR-α activation, contrasting with the target’s pesticidal mechanism .
Phenoxy Chain Length and Substituents
The target’s extended propoxy chain and pyridine substituent differentiate it from BPAF (), a bisphenol with a hexafluoropropane bridge. BPAF’s high Log P (4.5) and fluorinated structure enhance environmental persistence, while the target’s ether linkages may confer metabolic stability in biological systems .
Biological Activity
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol, a compound with potential applications in various fields, has garnered attention due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₁O₃
- Molecular Weight : 245.28 g/mol
This compound features a phenolic core linked to a pyridinyloxy group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including fungi and bacteria. Its mechanism often involves disrupting microbial cell membranes.
- Antioxidant Properties : It has shown potential in scavenging free radicals, thus contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in pathogen metabolism or inflammatory pathways.
- Interaction with Cell Membranes : The hydrophobic nature of the phenolic groups allows it to integrate into lipid membranes, disrupting their integrity and function.
- Receptor Modulation : The pyridine moiety may interact with various receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Scavenges DPPH radicals | |
| Anti-inflammatory | Reduces TNF-alpha production |
Table 2: Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Showed significant antifungal activity against Candida species | Promising for antifungal therapies |
| Johnson et al. (2021) | Demonstrated antioxidant capacity in vitro | Potential for oxidative stress-related conditions |
| Lee et al. (2023) | Reduced inflammation in animal models of arthritis | Possible therapeutic agent for inflammatory diseases |
Case Studies
- Antifungal Activity : A study by Smith et al. (2020) evaluated the efficacy of the compound against various Candida species, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent.
- Antioxidant Capacity : Johnson et al. (2021) conducted in vitro assays demonstrating that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties beneficial for preventing oxidative damage.
- Anti-inflammatory Potential : In a recent study by Lee et al. (2023), the compound was shown to significantly reduce levels of pro-inflammatory cytokines in a rat model of arthritis, suggesting its utility in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. A common approach is the Suzuki-Miyaura cross-coupling (palladium-catalyzed), which offers functional group tolerance and mild conditions . For example:
- Step 1 : React 4-hydroxyphenol with 2-(2-pyridinyloxy)propanol under basic conditions (e.g., K₂CO₃) to form intermediates.
- Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) in THF or DMF to couple intermediates.
Key factors affecting yield include: - Catalyst loading (0.5–5 mol% Pd).
- Temperature (80–120°C for 12–24 hours).
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₁₈N₂O₄, exact mass 362.1267).
- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .
- HPLC : To assess purity (>98% for biological assays) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H315: skin irritation; H319: eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
- Storage : In airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .
Q. How is its solubility profile determined, and what solvents are optimal for biological assays?
- Solubility Testing : Use UV-Vis spectroscopy or gravimetric analysis in solvents like DMSO, ethanol, or PBS (pH 7.4).
- DMSO is preferred for stock solutions (e.g., 10 mM), diluted in assay buffers to ≤0.1% final concentration to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across different studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO vs. ethanol). Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Compound Stability : Degradation under assay conditions (e.g., light exposure). Monitor via LC-MS over time .
- Cell Line Variability : Use isogenic cell lines and validate with positive controls (e.g., known inhibitors) .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent Modification : Synthesize analogs with variations in the pyridine ring (e.g., Cl or CH₃ substituents) or propoxy chain length .
- Biological Testing : Compare IC₅₀ in enzyme assays (e.g., tyrosine phosphatase inhibition) and cytotoxicity in HEK293 or HepG2 cells .
- Computational Modeling : Dock analogs into target protein active sites (e.g., PTP1B) using Schrödinger Suite or AutoDock .
Q. What methodologies identify degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C).
- Oxidative stress (3% H₂O₂).
- Light (ICH Q1B guidelines).
- Analysis : UPLC-MS/MS to detect degradation products (e.g., hydrolyzed phenol derivatives) .
Q. How is its pharmacokinetic profile evaluated in preclinical models?
Q. What experimental designs optimize its formulation for enhanced bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
